molecular formula C22H26O7 B019232 Tupichilignan A CAS No. 69586-96-5

Tupichilignan A

Cat. No. B019232
CAS RN: 69586-96-5
M. Wt: 402.4 g/mol
InChI Key: MWTKKKPTALSSLI-XFQAVAEZSA-N
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Description

Synthesis Analysis

The asymmetric total synthesis of Tupichilignan A was achieved using enantioenriched donor–acceptor (D–A) cyclopropanes. Key steps involved asymmetric cyclopropanation, an oxy-homo-Michael reaction, α-benzylation of a γ-lactone, and several other steps leading to high stereoselectivity. This synthesis facilitated a structural revision of Tupichilignan A, correcting the absolute configuration of a key position in the compound (Kimura et al., 2017).

Molecular Structure Analysis

The molecular structure of Tupichilignan A was revised based on the spectral data obtained from its synthesis. The revision included changing the absolute configuration at the 7 position from R to S, indicating the complexity and challenges in determining the accurate structure of natural compounds through synthetic methods. This revision underscores the importance of synthetic approaches in confirming the structures of naturally occurring compounds (Kimura et al., 2017).

Scientific Research Applications

  • Tumour Phylogenetics : Tupichilignan is utilized in phylogenetic studies of tumor progression, providing guidance for designing and analyzing scientifically rigorous studies in this area (Schwartz & Schäffer, 2017).

  • Chemical Studies : It's involved in experimental systems like subpicosecond pulse radiolysis, optimized for generating hydrated electrons in pulse radiolysis of liquid water (Oulianov et al., 2006).

  • Genomics and Proteomics in Tuina Research : Genomics and proteomics technology can enhance Tupichilignan research, especially in clarifying manipulation mechanisms (Fang Min, 2010).

  • Educational Applications : Tupichilignan has potential applications in early years' education, though additional empirical research is needed to confirm its benefits for children's knowledge acquisition (Dujić Rodić & Granić, 2021).

  • Tupichilignan A Structural Revision : A study focused on the asymmetric total synthesis of Tupichilignan A, leading to a structural revision of this natural product (Kimura et al., 2017).

  • Tumor-Promoting Myeloid Cells Study : Research into the gene signatures of tissue-resident and recruited tumor-promoting myeloid cells includes Tupichilignan, focusing on their roles in tumor progression and response to therapy (Romero, 2020).

  • Ground Penetrating Radar Applications : Tupichilignan has been a subject in the development of electromagnetic modeling and inversion techniques for Ground Penetrating Radar applications (Pajewski et al., 2016).

  • Mechanical Behavior Study : Studies have focused on the mechanical behavior of Tupichilignan, particularly in defining strength criterion and yield surface for this material (Aversa & Evangelista, 1998).

  • Public Health Implications : Tupichilignan's time use research (TUR) is significant for understanding health behaviors, assessing behavioral trends, and examining the effects of public health interventions (Bauman, Bittman, & Gershuny, 2019).

  • Usability-Based Research Utilization : A usability-based approach to research utilization of Tupichilignan is found to be more effective than measuring terminal use transactions (TUTs) for assessing research impact (Benneworth & Peñuela, 2014).

Safety And Hazards

According to the Material Safety Data Sheet (MSDS) for Tupichilignan A, it does not pose significant health or environmental hazards . In case of contact with eyes or skin, or if ingested or inhaled, appropriate first aid measures should be taken .

properties

IUPAC Name

(3R,4R)-4-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3/t15-,16+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTKKKPTALSSLI-XFQAVAEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tupichilignan A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
Y Kimura, Y Sone, T Saito… - Asian Journal of …, 2017 - Wiley Online Library
… The asymmetric total synthesis of the reported structure of tupichilignan A and its 7S analogue … tupichilignan A, the structure of tupichilignan A was revised to that of the 7S analogue. …
Number of citations: 14 onlinelibrary.wiley.com
WB Pan, LM Wei, LL Wei, YC Wu - Chemical and pharmaceutical …, 2006 - jstage.jst.go.jp
… Tupichilignan A (2) was isolated as colorless oil, [a]D … Thus the structure of 2 was determined as 5-hydroxymatairesinol dimethyl ether, which we named tupichilignan A. Compound 3 …
Number of citations: 33 www.jstage.jst.go.jp
Y Cohen, A Cohen, I Marek - Chemical Reviews, 2020 - ACS Publications
Recent developments in the stereoselective synthesis of polysubstituted cyclopropanes nowadays allow chemists to easily access these strained rings with high diastereo- and …
Number of citations: 107 pubs.acs.org
NT Thuy Linh, N Manh Ha… - Natural Product …, 2022 - journals.sagepub.com
In the current paper, secondary metabolites separated from Tupistra plants have been reviewed. Approximately 200 phytochemicals, classified in various chemical classes of bioactive …
Number of citations: 6 journals.sagepub.com
J Zhang, J Chen, Z Liang, C Zhao - Chemistry & Biodiversity, 2014 - Wiley Online Library
Lignans, which are widely distributed in higher plants, represent a vast and rather diverse group of phenylpropane derivatives. They have attracted considerable attention due to their …
Number of citations: 113 onlinelibrary.wiley.com
WJ He, HB Chu, YM Zhang, HJ Han, H Yan… - Planta …, 2011 - thieme-connect.com
… In addition to the above seven new compounds, 14 known lignans, tupichilignan A (8), 5-allohydroxymatairesinol dimethyl ether (9), oxomatairesinol (10) [26], (−)-methyltrachelogenin (…
Number of citations: 40 www.thieme-connect.com
S Liu, X Huang, ZC Le Zhou, M Bai… - 亚洲传统 …, 2016 - asianjtm.syphu.edu.cn
Abstract: Tupistra chinensis Bak. is widely used as the common Chinese herbal medicine in the folk, belonging to Tupis genus of Liliaceae family. Usually its rhizome can be used as …
Number of citations: 1 asianjtm.syphu.edu.cn
N Wakamatsu - Journal of Computer-aided chemistry, 2020 - naist.repo.nii.ac.jp
A number of studies have investigated the relations between structures and activities of metabolites. It has been proposed that structural similarity between metabolites implies activity …
Number of citations: 1 naist.repo.nii.ac.jp
JY Pan, SL Chen, MH Yang, J Wu, J Sinkkonen… - Natural product …, 2009 - pubs.rsc.org
… Chemical investigation of Tupistra chinensis purchased in Taiwan, China, afforded tupichilignan A 52, and phytochemical study of Cephalotaxus koreana (Korea) yielded compound 53. …
Number of citations: 266 pubs.rsc.org
D Simpson, S Amos - Pharmacognosy, 2017 - Elsevier
… Tupichilignan A (Fig. 12.8) was identified from the methanol extract of the rhizomes of Tupistra chinensis (Liliaceae) [13]. The ethanol extract of Saussurea conica (Asteraceae) was …
Number of citations: 37 www.sciencedirect.com

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